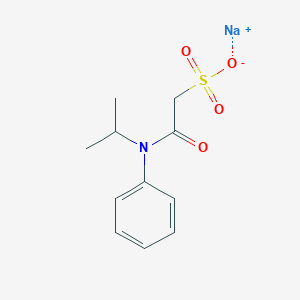

Propachlor ESA sodium salt

Description

Formation and Genesis as a Transformation Product of Propachlor (B1678252)

Propachlor ESA sodium salt is not directly applied to the environment but is formed from the transformation of the chloroacetanilide herbicide, propachlor. nih.gov The primary pathway for its formation involves the detoxification of propachlor in plants and microorganisms through conjugation with glutathione (B108866), a key biological nucleophile. usda.govusda.gov This process is followed by further metabolism to yield the ethanesulfonic acid (ESA) derivative. usda.govusda.gov

Another significant mechanism for the formation of Propachlor ESA is through abiotic nucleophilic substitution reactions. acs.org In this process, the chlorine atom of the propachlor molecule is replaced by a sulfur-containing nucleophile. acs.orgresearchgate.net This dechlorination step is crucial for the detoxification of the herbicide. core.ac.uk Research has shown that sulfur nucleophiles such as thiosulfate (B1220275) and thiourea (B124793) can facilitate this transformation in aqueous solutions, sand, and soil. acs.orgresearchgate.netpnas.org The reaction is often a second-order nucleophilic substitution (SN2) reaction. acs.orgresearchgate.net The presence of surfaces like alumina (B75360) can catalyze and accelerate this transformation. core.ac.uk

Significance and Prevalence in Environmental Contamination Research

The study of this compound is significant as it is frequently detected in environmental samples, often at higher concentrations and with greater frequency than the parent propachlor herbicide. researchgate.net This prevalence makes it a key analyte in monitoring the long-term environmental impact of chloroacetanilide herbicide use. hpc-standards.com

Research across various agricultural regions has consistently identified Propachlor ESA in both groundwater and surface water. acs.orgresearchgate.net For instance, studies in Wisconsin groundwater have shown that ESA metabolites of chloroacetanilide herbicides, including propachlor, are commonly detected. wisc.edu One study noted that the detection frequency of ESA metabolites was significantly higher than that of the parent compounds. wisc.edu This is attributed to the higher mobility and persistence of the ESA metabolite compared to the original herbicide. While propachlor tends to remain in the upper soil layers, its transformation products can leach into water systems. who.int

The frequent detection of Propachlor ESA underscores the importance of including herbicide metabolites in environmental monitoring programs to gain a comprehensive understanding of water quality and the fate of agricultural chemicals. science.govnih.gov

Classification within Agrochemical Metabolites and Analogous Compounds

This compound is classified as a major metabolite of the chloroacetanilide class of herbicides. nih.govmdpi.com This class also includes other widely used herbicides such as alachlor, metolachlor (B1676510), and acetochlor (B104951). wisc.edu A common feature of these herbicides is their environmental transformation into ethanesulfonic acid (ESA) and oxanilic acid (OA) metabolites. wisc.edumdpi.comacs.org

Structure

3D Structure of Parent

Properties

CAS No. |

947601-88-9 |

|---|---|

Molecular Formula |

C11H15NNaO4S |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

sodium;2-oxo-2-(N-propan-2-ylanilino)ethanesulfonate |

InChI |

InChI=1S/C11H15NO4S.Na/c1-9(2)12(10-6-4-3-5-7-10)11(13)8-17(14,15)16;/h3-7,9H,8H2,1-2H3,(H,14,15,16); |

InChI Key |

JZQSNZAKHHULSO-UHFFFAOYSA-N |

SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1)C(=O)CS(=O)(=O)O.[Na] |

Pictograms |

Irritant |

Origin of Product |

United States |

Environmental Occurrence and Distribution Dynamics

Detection and Quantification in Aquatic Systems

The mobility and persistence of propachlor (B1678252) and its degradates, including the ethanesulfonic acid (ESA) form, contribute to their presence in both groundwater and surface water. Analytical methods are crucial for accurately quantifying these residues to assess the extent of environmental contamination.

Groundwater Contamination

Propachlor ESA is frequently detected in groundwater, particularly in agricultural regions where the parent herbicide has been historically used. Its chemical structure, featuring a sulfonic acid group, imparts a high degree of water solubility and low adsorption to soil particles, facilitating its movement through the soil profile and into underlying aquifers. acs.orgglobal2000.at

Studies have shown that degradates of chloroacetanilide herbicides, like propachlor ESA, can be more prevalent and found at higher concentrations in groundwater than the parent compounds themselves. global2000.at While specific concentration ranges for propachlor ESA sodium salt are not always reported separately, monitoring of similar chloroacetanilide herbicide degradates provides insight into potential levels. For instance, studies of metolachlor (B1676510) ESA, a structurally similar compound, have reported detections in California groundwater ranging from 0.05 to 20.2 parts per billion (ppb).

Surface Water Presence (e.g., Rivers, Lakes, Marine Environments)

The transport of propachlor ESA from agricultural fields to surface water bodies can occur through runoff and leaching, leading to its detection in rivers, lakes, and streams. A study focusing on contaminants in the Great Lakes region identified Propachlor ESA as one of the detected pesticide degradates in surface water samples. The presence of such compounds in surface water highlights the potential for long-range transport and the impact of agricultural runoff on large aquatic ecosystems.

The concentration of propachlor ESA in surface waters can exhibit seasonal variations, often correlating with periods of herbicide application and subsequent rainfall events that facilitate runoff. For example, research on other herbicides has shown that the highest concentrations in surface water are often observed following spring applications.

Presence and Accumulation in Terrestrial Matrices

The fate of propachlor ESA in the terrestrial environment is intrinsically linked to its potential to contaminate aquatic systems. Its behavior in soil, including its persistence and mobility, determines its residence time and the likelihood of its transport to groundwater and surface water.

Soil Residue Levels

Following the application of propachlor, it undergoes microbial degradation in the soil, leading to the formation of various metabolites, including propachlor ESA. This degradate can persist in the soil, with its concentration depending on factors such as soil type, microbial activity, and application rates of the parent compound.

Subsurface Soil Profiles

The high mobility of propachlor ESA means it is not confined to the topsoil. It can be transported through the soil column and be detected in subsurface soil profiles. This downward movement is a primary pathway for groundwater contamination. The extent of leaching is influenced by soil properties, such as organic matter content and texture, as well as the amount and timing of precipitation or irrigation.

Concentration Levels and Spatiotemporal Variability in Environmental Samples

The concentration of propachlor ESA in the environment is not static; it varies both spatially and temporally. This variability is influenced by a combination of factors including the history and intensity of propachlor use in a given area, local hydrogeological conditions, and climatic patterns.

Spatiotemporal patterns of other herbicide degradates have been investigated, showing that concentrations can vary significantly by catchment area, reflecting different land use and application practices. While stormwater pesticide composition may be relatively stable across seasons and years in some regions, the specific concentrations can fluctuate. For instance, studies on glyphosate, another widely used herbicide, have shown concentrations in surface water ranging from 0.2 to 167.4 µg/L, illustrating the wide range of possible concentrations depending on location and time of sampling.

Interactive Data Table: Detection of Propachlor ESA and Similar Herbicide Degradates in Environmental Samples

| Environmental Matrix | Compound | Concentration Range | Location/Study Context |

| Groundwater | Metolachlor ESA | 0.05 - 20.2 ppb | California, USA |

| Groundwater | Glyphosate | 1.3 - 2 µg/L | Agricultural area in Argentina |

| Surface Water | Propachlor ESA | Detected (quantitative range not specified) | Great Lakes, USA |

| Surface Water | Glyphosate | 0.2 - 167.4 µg/L | Agricultural area in Argentina |

| Soil | Propachlor | 0.016 µg/g (minimal concentration) | Experimental study |

| Soil | Propachlor Oxanilic Acid | up to 0.472 ppm | Field study |

Environmental Loading and Transport via Agricultural Runoff and Leaching

Propachlor ESA (ethane sulfonic acid) sodium salt is a primary, water-soluble metabolite of the herbicide propachlor. Its potential for environmental loading and transport is intrinsically linked to the behavior of its parent compound and its own chemical properties. While detailed field studies focusing exclusively on the transport of Propachlor ESA are limited, extensive research on propachlor and analogous metabolites from other chloroacetamide herbicides provides significant insight into its likely behavior in agricultural landscapes.

Mobility of the Parent Compound: Propachlor

The transport of propachlor itself is a critical first step, as its mobility determines where in the soil profile Propachlor ESA is likely to be formed and subsequently transported. Propachlor's mobility is highly dependent on soil characteristics, particularly organic matter content. In laboratory column studies, the leaching of propachlor varied dramatically between soil types; 89.5% of the applied ¹⁴C activity leached through a sandy loam, whereas only 5.4% leached through a silty clay loam, demonstrating that higher organic matter and clay content reduce its mobility.

Recent research has focused on how agricultural management practices, such as the presence of dissolved organic matter (DOM), influence propachlor's mobility. DOM, derived from sources like rice straw, can significantly increase the transport of propachlor through the soil. This occurs because DOM can increase the solubility of propachlor in the aqueous phase and compete for sorption sites on soil particles, facilitating its downward movement.

Soil column experiments have quantified this effect, showing that the addition of DOM and surfactants like Triton X-100 enhances both the peak concentration of propachlor in leachate and the total amount leached from the soil column.

Interactive Data Table: Leaching of Parent Propachlor in Soil Columns The table below summarizes the results from a soil column leaching experiment, showing how different percolating solutions containing Dissolved Organic Matter (DOM) and a surfactant (TX-100) affect the peak amount of propachlor detected in the leachate.

Data sourced from a study on the effects of dissolved organic matter on propachlor mobility. CMC refers to Critical Micelle Concentration.

Similarly, soil thin-layer chromatography is used to calculate retention factors (Rf), which indicate the mobility of a chemical in soil. A higher Rf value signifies greater mobility. Studies show that DOM and surfactants increase the Rf value of propachlor compared to a control, confirming its enhanced mobility in the presence of these substances.

Interactive Data Table: Mobility of Parent Propachlor in Soil This table shows the retention factor (Rf) of propachlor on soil plates using different solutions as developing solvents. Higher Rf values indicate greater mobility.

Data sourced from a study on the effects of dissolved organic matter on propachlor mobility. CMC refers to Critical Micelle Concentration.

Transport of Propachlor ESA and Analogous Metabolites

Propachlor ESA, being a sulfonic acid metabolite, is more water-soluble and generally more mobile than the parent propachlor. Research on other chloroacetamide herbicides, such as metolachlor and acetochlor (B104951), consistently shows that their ESA metabolites are detected more frequently, at higher concentrations, and deeper in the soil profile than the parent compounds.

For instance, in studies of tile drainage water, metolachlor ESA was found in concentrations ranging from 3.27 to 23.4 µg/L, which was 200 to 1,800 times higher than the concentrations of the parent metolachlor. Similarly, in tile water samples collected after acetochlor application, the ESA degradate was found in all 14 samples, with average concentrations of 0.68 µg/L and 0.97 µg/L for lower and higher application rates, respectively.

These findings strongly suggest that Propachlor ESA is highly susceptible to leaching through the soil profile and can be readily transported into tile drains and subsequently into surface water bodies. The transformation of propachlor into its more mobile ESA metabolite means that even if the parent compound is retained in the upper soil layers, the resulting degradate poses a significant risk for transport into groundwater and surface water via agricultural runoff and subsurface drainage.

Environmental Fate and Transformation Mechanisms

Degradation Pathways and Kinetics

Propachlor (B1678252) ESA is a major metabolite of propachlor, formed through biotic and abiotic pathways. nih.govresearchgate.net It is frequently detected in water and soils, sometimes at higher concentrations than the parent propachlor, indicating its persistence and mobility. epa.govresearchgate.net The transformation of propachlor to its ESA derivative often involves a glutathione (B108866) conjugation pathway, a common detoxification process in plants and microorganisms. usda.gov

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of Propachlor ESA in the environment. These processes include photodegradation and other chemical reactions.

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. Studies on the parent compound, propachlor, have shown that it is relatively stable to direct photolysis in aqueous solutions when exposed to natural sunlight. nih.govepa.gov In one study, after 30 days of irradiation, 89.0-92.1% of the initial propachlor remained in the irradiated sample, compared to 91.5-92.2% in the dark control. nih.govepa.gov Similarly, photolysis on soil surfaces does not appear to be a major degradation route for propachlor. epa.gov

Natural conditions such as the intensity of sunlight and ambient temperature can influence the rate of photodegradation. For the parent compound propachlor, an increase in temperature has been shown to accelerate its degradation in soil. inchem.org While direct photolysis of propachlor is minimal, temperature can significantly affect other degradation pathways. For instance, higher reaction temperatures can overcome the activation energy barrier for chemical reactions, leading to faster transformation rates. nih.govhku.hk

The presence of other substances in the environment, such as photosensitizers and humic substances, can significantly influence the photodegradation of compounds like Propachlor ESA. Photosensitizers are molecules that absorb light and transfer the energy to other molecules, initiating their degradation. nih.gov

Photosensitizers : Studies on propachlor have shown that its photodegradation can be enhanced in the presence of a photosensitizer. inchem.org For example, the addition of a commercial surfactant acting as a photosensitizer increased the photodegradation of propachlor to 37% from only 1% in its absence under laboratory conditions. inchem.org Another study demonstrated that irradiating propachlor in an aqueous solution with riboflavin (B1680620) as a sensitizer (B1316253) led to the complete degradation of the parent compound. chemicalbook.com

Humic Substances : Humic substances, which are major components of dissolved organic matter in soil and water, can act as photosensitizers. nih.govresearchgate.net They can absorb sunlight and generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then degrade organic contaminants. nih.govrsc.org The effect of humic substances can be complex; at low concentrations, they can promote photolysis, while at higher concentrations, they may inhibit it by acting as a light screen, reducing the amount of light available to the target compound. rsc.org

The identification of byproducts is crucial for understanding the complete degradation pathway. For the parent compound propachlor, photolytic studies have identified several transformation products. In a study using a sensitizer, m-hydroxypropachlor was identified as a trace byproduct formed through ring hydroxylation. chemicalbook.com During the photodegradation of the related chloroacetanilide herbicide metolachlor (B1676510), identified byproducts indicated that dechlorination, hydroxylation, and demethylation were key transformation processes. acs.org It is plausible that similar reaction pathways could be involved in the photodegradation of Propachlor ESA, although specific studies identifying its photolytic byproducts are limited.

Besides photodegradation, Propachlor ESA can undergo other chemical transformations in the environment. These are primarily nucleophilic substitution reactions where the chlorine atom in the parent propachlor is replaced by another group, leading to the formation of intermediates that are then transformed into the ESA derivative. usda.gov

Several sulfur-containing nucleophiles present in the environment can react with chloroacetanilide herbicides like propachlor. These reactions are significant abiotic transformation pathways. nih.gov

Reaction with Dithionite (B78146) : Propachlor has been shown to undergo rapid dechlorination in the presence of dithionite (S₂O₄²⁻). nih.gov This reaction follows second-order kinetics and is influenced by pH and temperature, with higher pH and temperature accelerating the transformation. nih.gov The identified products of this reaction include propachlor dithionite and Propachlor ESA, indicating a bimolecular nucleophilic substitution (SN2) mechanism. nih.govcore.ac.uk

Reaction with Thiosulfate (B1220275) and Bisulfite : Thiosulfate and bisulfite are other sulfur nucleophiles that can accelerate the transformation of chloroacetanilide herbicides to their less toxic ESA transformation products. researchgate.net

Reaction with Thiourea (B124793) : The agrochemical thiourea can also react with propachlor via an SN2 nucleophilic substitution, replacing the chlorine atom and detoxifying the herbicide. researchgate.netusda.gov This reaction is significantly faster in soil or sand compared to an aqueous solution, suggesting a catalytic effect of the solid surfaces. usda.gov

Reaction with Bisulfide and Polysulfides : Bisulfide (HS⁻) and polysulfides (Sₙ²⁻) can also react with propachlor. Polysulfides are considerably more reactive than bisulfide. nih.gov The oxidation of the resulting sulfur-substituted products is a potential pathway for the formation of Propachlor ESA. nih.gov

Non-Photolytic Chemical Transformation Pathways

Nucleophilic Substitution Reactions

The formation of Propachlor ESA is a result of a nucleophilic substitution reaction involving the parent compound, propachlor. researchgate.net This reaction is a key transformation pathway for chloroacetamide herbicides like propachlor in the environment. researchgate.net Specifically, the chlorine atom in the propachlor molecule is displaced by a sulfur-containing nucleophile. researchgate.netnih.gov

Research has shown that various sulfur nucleophiles, such as dithionite, bisulfite, and thiosulfate, can initiate this transformation. researchgate.net The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. researchgate.netusda.gov In this process, the sulfur nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a sulfur-substituted intermediate and the release of a chloride ion. nih.govusda.gov Subsequent oxidation of this intermediate can lead to the formation of the more stable ethanesulfonic acid (ESA) derivative. nih.gov

The reaction with thiourea also follows an SN2 pathway, where the chlorine of propachlor is replaced by thiourea, leading to the detoxification of the herbicide. researchgate.netusda.gov This reaction is notably faster in sand or soil amended with thiourea compared to in an aqueous solution, suggesting a catalytic effect in these matrices. usda.gov

Influence of pH and Other Chemical Species

The rate of nucleophilic substitution reactions involving propachlor is significantly influenced by the pH of the surrounding medium. researchgate.net Studies have demonstrated that higher pH levels generally promote the transformation of propachlor. researchgate.net For instance, when dithionite is the nucleophile, a higher pH enhances the ionization of dithionite, resulting in a more active nucleophilic reagent (S₂O₄²⁻) and a faster transformation rate. researchgate.net Similarly, the dechlorination of chloroacetanilide herbicides by sodium bisulfite is accelerated with increasing pH. researchgate.net

Temperature also plays a crucial role, with increased temperatures generally leading to faster reaction rates, indicating an endothermic process. usda.gov The presence of other chemical species, such as dissolved organic matter, can also affect the environmental behavior of propachlor, influencing its mobility and sorption in soil, which in turn can impact its availability for transformation reactions. acs.org

Biotic Transformation Processes

Microbial Degradation in Soil and Water

Microbial activity is a primary driver for the degradation of propachlor and its metabolites in both soil and aquatic environments. nih.govwho.int The degradation of propachlor is significantly faster in non-sterilized soil compared to sterilized soil, highlighting the critical role of microorganisms. nih.gov Both bacteria and fungi are involved in the breakdown of this herbicide. who.int

The degradation process often begins with the hydrolysis of propachlor, leading to the formation of metabolites like hydroxypropachlor or N-isopropylaniline. nih.gov These initial metabolites can then be further transformed by microbial action.

Identification and Characterization of Degrading Microbial Strains (e.g., Bacteria, Fungi)

Several microbial strains capable of degrading chloroacetamide herbicides have been identified. While specific studies focusing solely on Propachlor ESA sodium salt are limited, research on the parent compound, propachlor, provides valuable insights.

Bacterial strains that have been shown to effectively degrade chloroacetamide herbicides include Acinetobacter baumannii DT, Bacillus altitudinis A16, Pseudomonas aeruginosa JD115, Sphingobium baderi DE-13, Catellibacterium caeni DCA-1, Stenotrophomonas acidaminiphila JS-1, and Klebsiella variicola B2. researchgate.net A soil bacterial community containing strains resembling Moraxella and Xanthobacter species has also been shown to degrade propachlor. nih.gov The Moraxella-like strain, DAK3, was able to grow on propachlor, releasing 2-chloro-N-isopropylacetamide, which could then be utilized by the Xanthobacter-like strain, MAB2. nih.gov

Fungal species, such as Paecilomyces marquandii, are also known to degrade chloroacetamide herbicides. researchgate.net The fungus Penicillium oxalicum MET-F-1 has been identified as capable of co-metabolizing metolachlor, another chloroacetamide herbicide. mdpi.com

Table 1: Microbial Strains Involved in Chloroacetamide Herbicide Degradation

| Microbial Strain | Type | Herbicide(s) Degraded | Reference |

|---|---|---|---|

| Acinetobacter baumannii DT | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Bacillus altitudinis A16 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Pseudomonas aeruginosa JD115 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Sphingobium baderi DE-13 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Catellibacterium caeni DCA-1 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Stenotrophomonas acidaminiphila JS-1 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Klebsiella variicola B2 | Bacterium | Chloroacetamide herbicides | researchgate.net |

| Moraxella-like strain DAK3 | Bacterium | Propachlor | nih.gov |

| Xanthobacter-like strain MAB2 | Bacterium | 2-chloro-N-isopropylacetamide | nih.gov |

| Paecilomyces marquandii | Fungus | Chloroacetamide herbicides | researchgate.net |

Enzymatic Mechanisms and Metabolic Pathways

The enzymatic pathways for the degradation of chloroacetamide herbicides vary between different types of microorganisms. In aerobic bacteria, the degradation pathway is often initiated by an N/C-dealkylation reaction, followed by hydroxylation of the aromatic ring and subsequent cleavage. researchgate.net In contrast, anaerobic bacteria typically begin the degradation process with dechlorination. researchgate.net

Several types of enzymes are known to be pivotal in the catabolic pathways of chloroacetamides, including amidases, hydrolases, reductases, ferredoxins, and cytochrome P450 oxygenases. researchgate.net For instance, the Moraxella-like strain DAK3, which degrades propachlor, exhibits catechol 2,3-oxygenase activity, suggesting it utilizes the aromatic carbons of the herbicide for growth. nih.gov

Glutathione conjugation is another important detoxification pathway observed in various organisms, including microorganisms. usda.gov This process can lead to the formation of cysteine conjugates, which are intermediates in the formation of mercapturic acids. who.int

Formation of Secondary Metabolites

The microbial degradation of propachlor leads to the formation of various secondary metabolites. Propachlor ESA is itself a major metabolite formed through both abiotic and biotic pathways. nih.govresearchgate.net Another significant metabolite is propachlor oxanilic acid (OXA). nih.gov

Other identified metabolites of propachlor in soil include N-isopropylaniline and N-isopropylacetanilide. nih.govwho.int The degradation process can be complex, especially in fungi, leading to a diverse array of products. researchgate.net For example, the metabolism of propachlor in rats, which involves gut microflora, leads to the formation of mercapturic acid pathway metabolites. nih.gov The intestinal microorganisms can further metabolize these products, creating new compounds and contributing to an enterohepatic circulation of propachlor metabolites. nih.gov

Table 2: Key Metabolites of Propachlor

| Metabolite | Chemical Name | Reference |

|---|---|---|

| Propachlor ESA | Propachlor ethanesulfonic acid | nih.govresearchgate.net |

| Propachlor OXA | Propachlor oxanilic acid | nih.gov |

| N-isopropylaniline | N-isopropylaniline | nih.govwho.int |

| N-isopropylacetanilide | N-isopropylacetanilide | who.int |

Role of Microbial Community Composition and Activity

The transformation of the parent compound, Propachlor, is predominantly a biological process, with microbial activity being the primary driver of its degradation in soil. nih.gov Studies have shown that Propachlor degrades significantly faster in non-sterilized soil compared to sterilized soil, underscoring the crucial role of microorganisms. nih.gov

The formation of Propachlor ESA is a result of this microbial action, specifically through a glutathione conjugation pathway, which is a common detoxification mechanism in soil microorganisms. usda.gov While microbial communities are essential for creating Propachlor ESA from its parent compound, the resulting ESA metabolite is notably more persistent. epa.govepa.gov The persistence of Propachlor ESA and other acid degradates is particularly pronounced in soils with low microbiological activity. epa.govepa.gov This suggests that the microbial communities capable of degrading the parent Propachlor may not be as effective in mineralizing the resulting sulfonic acid metabolite, leading to its accumulation and persistence in the environment.

Comparative Analysis of Biotic Degradation Rates Across Environmental Compartments

The biotic degradation of Propachlor and its metabolites varies significantly between different environmental compartments. In aerobic soil environments, the parent Propachlor degrades relatively quickly, with reported half-lives ranging from 2 to 14 days under typical application rates. epa.gov In contrast, its degradation is substantially slower in aquatic systems. For instance, in one study, 84.5% of the parent Propachlor remained in lake water after 30 days. epa.gov

Propachlor ESA, along with other acid degradates, is characterized by greater persistence than the parent compound, especially in water. epa.govepa.gov For the broader class of chloroacetanilide herbicides, ESA metabolites are frequently detected in both groundwater and surface water, often at higher concentrations and with greater frequency than the parent compounds. dss.go.thunl.edu This indicates that once Propachlor ESA is formed and leaches from the soil into aquatic environments, its biotic degradation rate is considerably lower, leading to its persistence and potential for transport in the hydrologic system. dss.go.th

Influence of Environmental Factors on Biotic Degradation (e.g., Temperature, Soil Moisture, Nutrient Levels)

Several environmental factors significantly influence the rate of biotic degradation of the parent compound, Propachlor, which in turn affects the formation of Propachlor ESA.

Temperature: Increased soil temperature has been shown to enhance the biodegradation of Propachlor. nih.gov This suggests that the microbial processes responsible for its breakdown are more active in warmer conditions. usda.gov

Soil Moisture: Higher soil moisture content also promotes the biodegradation of Propachlor. nih.gov Conversely, the herbicide may be more persistent under low moisture conditions. epa.gov

Nutrient Levels and Organic Matter: The addition of organic matter, such as pig manure compost or sludge, can increase the sorption of the parent compound, which can influence its availability for degradation. researchgate.net Healthy microbial populations, supported by adequate nutrient levels, are essential for the initial transformation of Propachlor. epa.govepa.gov

The table below summarizes the influence of these factors on the degradation of the parent compound, which indirectly affects the rate of Propachlor ESA formation.

| Environmental Factor | Influence on Propachlor Degradation | Citation |

| Temperature | Degradation rate increases with higher temperature. | nih.gov |

| Soil Moisture | Degradation is enhanced by increased moisture. | nih.gov |

| Microbial Activity | High activity leads to faster degradation. | nih.govepa.govepa.gov |

Mobility and Transport Dynamics

The mobility of this compound is a key aspect of its environmental profile, largely dictated by its chemical structure and interaction with soil components.

Sorption and Desorption Processes in Soil Matrices

As a sulfonic acid, Propachlor ESA exists as an anion with a negative charge under typical environmental pH conditions. epa.gov This anionic character results in a very low affinity for adsorbing to soil particles, which are also often negatively charged. epa.govepa.gov Consequently, Propachlor ESA exhibits weak sorption and is not strongly bound to soil, making it highly mobile. epa.govepa.gov This contrasts with the parent Propachlor, which has a moderate tendency to adsorb to soil.

Influence of Soil Organic Matter and Texture on Mobility

The mobility of Propachlor ESA is significantly influenced by soil composition, particularly organic matter and texture.

Soil Organic Matter: For the parent compound, a higher content of solid organic matter in soil generally increases sorption and reduces mobility and leaching. researchgate.netinchem.org However, the effect of dissolved organic matter (DOM) is the opposite. The presence of DOM can increase the mobility of Propachlor by competing for sorption sites on soil surfaces and increasing the compound's solubility in the aqueous phase. acs.orgnih.gov This enhanced mobility due to DOM would also apply to the already mobile Propachlor ESA.

Soil Texture: The parent Propachlor's mobility is correlated with clay content; soils with higher clay content tend to retain the herbicide more effectively. epa.gov Conversely, it is more mobile in sandy soils. inchem.org Given that Propachlor ESA is inherently more mobile than its parent, it is expected to move rapidly through most soil textures, particularly those with low clay and organic matter content. epa.govepa.gov

The following table outlines how soil properties affect mobility.

| Soil Property | Influence on Mobility of Propachlor/Metabolites | Citation |

| Solid Organic Matter | Increased content reduces mobility. | researchgate.netinchem.org |

| Dissolved Organic Matter | Increased content enhances mobility. | acs.orgnih.gov |

| Clay Content | Higher content reduces mobility. | epa.gov |

| Sand Content | Higher content increases mobility. | inchem.org |

Leaching Potential Through Soil Profiles to Groundwater

Due to its high mobility and persistence, Propachlor ESA has a significant potential to leach through the soil profile and contaminate groundwater. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has noted that the acid degradates of Propachlor are very mobile and persistent, with detections of these metabolites having been reported in wells. epa.govepa.gov

Studies on chloroacetanilide herbicides consistently show that ESA metabolites are more mobile and are detected more frequently in groundwater than the parent compounds. dss.go.th Field dissipation studies have found Propachlor's acid degradates at the lowest sampled soil depths, confirming their ability to migrate downwards through the soil. epa.gov The combination of rapid formation from the parent compound, slow subsequent degradation, and low sorption to soil particles makes Propachlor ESA a prime candidate for leaching, especially in permeable soils with a shallow water table. epa.govepa.gov

Transport in Surface Water Runoff

This compound, a primary degradation product of the herbicide propachlor, exhibits a high potential for transport from agricultural fields into surface water bodies via runoff. epa.govepa.gov Its chemical properties, particularly its behavior in relation to soil and water, are the principal determinants of its mobility.

Research indicates that unlike its parent compound, propachlor, which has a very low soil/water partitioning coefficient, the ethanesulfonic acid (ESA) metabolite is even less likely to adsorb to soil particles. epa.govepa.gov This is attributed to the presence of the sulfonic acid functional group, which imparts a negative charge to the molecule under typical environmental pH conditions. epa.gov Consequently, there is minimal binding to the negatively charged surfaces of most soil colloids.

The primary mechanism for the transport of this compound into surface water is through dissolution in runoff water. epa.govepa.gov Following a rainfall event that generates surface runoff, the highly water-soluble this compound readily dissolves into the moving water and is carried off-site. Studies have shown that major degradates of propachlor, including the ESA form, are likely to be available for runoff for a longer duration than the parent compound itself. epa.govepa.gov This extended availability increases the window of opportunity for its transport into nearby streams, rivers, and lakes.

A study by the U.S. Geological Survey (USGS) detected Propachlor ESA in samples of overland-flow water, confirming its transport in surface runoff from agricultural areas. usgs.gov The concentration and load of Propachlor ESA in runoff are influenced by several factors, including the timing and intensity of rainfall after application of the parent herbicide, soil type, and field topography.

Diffusion Coefficients in Soil Systems

The diffusion of this compound in soil systems is characterized by its high mobility. epa.govepa.gov This high mobility is a direct consequence of its very low affinity for adsorption to soil particles. epa.govepa.gov The U.S. Environmental Protection Agency (EPA) has reported on the soil mobility of propachlor's acid degradates, providing insight into the behavior of the ESA metabolite.

The key parameter governing the partitioning of a chemical between soil and water, and thus its mobility, is the soil adsorption coefficient (Kads). For propachlor sulfonic acid (Propachlor ESA), a very low Kads value has been established. epa.gov This indicates a strong preference for the compound to remain in the soil solution rather than binding to soil solids.

Table 1: Soil Adsorption Coefficient for Propachlor Sulfonic Acid (ESA)

| Compound | Soil Adsorption Coefficient (Kads) | Implication for Mobility | Source |

|---|---|---|---|

| Propachlor Sulfonic Acid (ESA) | ≤ 0.08 | Very High Mobility | epa.gov |

This extremely low adsorption coefficient signifies that this compound will move readily with soil water. epa.gov Its movement is therefore primarily governed by the processes of mass flow (movement with the bulk flow of water) and diffusion. Due to its anionic character, it is repelled by the negatively charged surfaces of clay and organic matter in the soil, further enhancing its mobility and potential for leaching into groundwater as well as its availability for surface runoff. epa.gov Field dissipation studies have detected this degradate at the lowest soil depths sampled, underscoring its significant downward movement through the soil profile. epa.gov

Ecotoxicological Implications for Non Target Organisms

Impacts on Aquatic Biota

The environmental behavior of the parent compound, propachlor (B1678252), indicates that its major route of loss from water is biotic degradation, making the rate of dissipation dependent on the microbial population. who.int While propachlor itself is considered moderately to highly toxic to aquatic organisms, there is a recognized need for more research into the specific effects of its metabolites, like Propachlor ESA. researchgate.netwho.int

Bivalve mollusks such as the Mediterranean mussel, Mytilus galloprovincialis, are utilized as bioindicator species due to their filter-feeding nature and ability to accumulate pollutants, making them valuable subjects for studying the effects of compounds like Propachlor ESA. dntb.gov.uaresearchgate.net Studies have investigated the long-term effects of Propachlor ESA on this species at environmental and higher concentrations. unime.itresearchgate.netnih.gov

Research on Mytilus galloprovincialis has demonstrated that Propachlor ESA bioaccumulates in soft tissues in a manner dependent on both the duration of exposure and the concentration of the chemical. unime.itresearchgate.netnih.gov In one study, mussels were exposed to two different concentrations of Propachlor ESA, 3.5 μg/L (an environmentally relevant level) and a tenfold higher concentration of 35 μg/L, over 10 and 20 days. researchgate.netunime.itresearchgate.netnih.gov

The accumulation of Propachlor ESA in the mussels' soft tissues increased with both higher concentrations and longer exposure times. researchgate.net This was reflected in the bioconcentration factor (BCF), which measures the ratio of the chemical's concentration in the organism to that in the water. researchgate.net The BCF increased from day 10 to day 20 in both exposure groups. unime.itresearchgate.netnih.gov In the 3.5 μg/L exposure group, the BCF rose from 2.12 to 5.30, and in the 35 μg/L group, it increased from 2.32 to 5.48. unime.itresearchgate.netnih.govresearchgate.net This accumulation in edible mussel tissues highlights a potential risk, as it may be transferred through the food chain, an effect known as biomagnification. unime.itresearchgate.netnih.gov

Table 1: Bioconcentration Factor (BCF) of Propachlor ESA in Mytilus galloprovincialis Soft Tissue

| Exposure Concentration | Exposure Duration (Days) | Bioconcentration Factor (BCF) |

|---|---|---|

| 3.5 μg/L | 10 | 2.12 |

| 3.5 μg/L | 20 | 5.30 |

| 35 μg/L | 10 | 2.32 |

| 35 μg/L | 20 | 5.48 |

Exposure to Propachlor ESA induces several biochemical stress responses in Mytilus galloprovincialis, particularly affecting the gills and digestive gland. researchgate.net While the biochemical profile of the haemolymph and the viability of haemocytes were not significantly affected, other markers indicated cellular stress. unime.itnih.gov

Oxidative stress is a key response observed in mussels exposed to this compound. researchgate.net A marker for lipid peroxidation, malondialdehyde (MDA), showed increased levels in the gills and digestive gland after 10 days of exposure to the higher concentration (35 μg/L) of Propachlor ESA. unime.itnih.govresearchgate.net After 20 days, these levels remained elevated in the digestive gland of mussels exposed to the lower concentration. researchgate.net

The activity of superoxide (B77818) dismutase (SOD), an antioxidant enzyme, was not affected by the exposure, but an increase was observed in the gills after 20 days at both concentrations. researchgate.netunime.itnih.gov Levels of oxidatively modified proteins (OMP), another indicator of oxidative damage, increased in the gills at both concentrations after 10 days of exposure but showed no changes in the digestive gland. researchgate.net In contrast, a study examining the effects of chlorpromazine (B137089) on the same species found that increased SOD activity coupled with decreased catalase (CAT) activity led to elevated lipid peroxidation and protein carbonyls. dntb.gov.uanih.gov

Histopathological analysis revealed damage to the gills, including increased vacuolation, over-production of mucus, and loss of cilia. unime.itnih.gov In the digestive gland, alterations of tubules and an increasing trend of haemocyte infiltrations were observed. unime.itnih.gov

Table 2: Summary of Biochemical Responses in Mytilus galloprovincialis Exposed to Propachlor ESA

| Biomarker | Tissue | Exposure Condition | Observed Effect |

|---|---|---|---|

| Malondialdehyde (MDA) | Gills & Digestive Gland | 35 μg/L at 10 days | Increased |

| Malondialdehyde (MDA) | Digestive Gland | 3.5 μg/L at 20 days | Remained High |

| Superoxide Dismutase (SOD) | Gills | Both concentrations at 20 days | Increased Activity |

| Oxidatively Modified Proteins (OMP) | Gills | Both concentrations at 10 days | Increased |

| Oxidatively Modified Proteins (OMP) | Digestive Gland | All conditions | No Change |

| Digestive Gland Cell Viability | Digestive Gland | 35 μg/L at 10 days | Decreased |

Direct research on the effects of Propachlor ESA sodium salt on aquatic microbial communities is limited. However, studies on the parent compound, propachlor, provide some insight. The primary method of propachlor's dissipation from water and soil is through microbial activity. who.intepa.gov Studies on soil microorganisms have shown that nitrifying bacteria are the most sensitive group to the inhibitory effects of propachlor. nih.gov The degradation rate of propachlor in water is therefore highly dependent on the composition and health of the microbial population. who.int In one study in water with low bacterial presence, the half-life of propachlor was approximately five months. who.int Given that Propachlor ESA is a stable metabolite, its presence could also influence the structure and function of aquatic microbial communities, although specific studies are needed to confirm this.

The metabolites of herbicides can sometimes be more persistent or exhibit different toxicity profiles than the parent compounds. researchgate.net For instance, the ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives of several chloroacetanilide herbicides, including propachlor, are major metabolites found in the environment. uiowa.edu

Studies comparing the toxicity of chloroacetanilide herbicides and their metabolites have found that the ESA transformation products are generally less toxic to green algae than the parent herbicides. researchgate.net However, this does not eliminate concern, as metabolites can be more mobile and persistent. epa.gov The acid degradates of propachlor, for example, have a high potential to leach into and persist in groundwater. epa.govepa.gov Similarly, for the herbicide alachlor, its ESA metabolite is often found in surface water at concentrations much higher than the parent compound. epa.gov While there is a lack of comprehensive data on the chronic effects of Propachlor ESA, its ability to accumulate in tissues suggests a potential risk to aquatic life. unime.itresearchgate.netnih.gov

Effects on Invertebrate Species (e.g., Mytilus galloprovincialis)

Effects on Terrestrial Non-Target Organisms

There is currently a significant lack of scientific data regarding the specific ecotoxicological effects of this compound on terrestrial non-target organisms. Research has primarily focused on the parent compound, propachlor. Studies on propachlor have found it to be moderately toxic to birds and practically non-toxic to mammals and bees on an acute basis. epa.govepa.gov For earthworms, propachlor is not considered toxic at exposure concentrations expected from normal agricultural use. who.int However, some beneficial parasitic insects have shown adverse effects in laboratory and field studies involving propachlor. who.int Given that Propachlor ESA is a major environmental degradate, further research is required to understand its potential impact on these and other terrestrial species.

Interactions with Soil Microbial Ecosystems

Soil microorganisms are fundamental to soil health and fertility, playing critical roles in nutrient cycling and the decomposition of organic matter. The parent compound, propachlor, is known to be primarily degraded by microorganisms in both soil and water. who.intnih.gov Both bacteria and fungi are involved in this breakdown process. who.int While few bacteria can utilize propachlor as a sole carbon source, others are capable of utilizing its soil metabolites. who.int The primary metabolites formed in the soil are water-soluble oxanilic and sulfonic acids. who.int Nitrifying bacteria have been identified as the most sensitive group to the inhibitory effects of propachlor, whereas cellulose-decomposing bacteria are the least sensitive. nih.gov The inhibitory effects can be mitigated by high adsorption to clay particles and high temperatures. nih.gov The transformation of propachlor in soil can be significantly accelerated by the presence of thiourea (B124793), which acts as a catalyst. researchgate.netusda.gov This process involves a nucleophilic substitution reaction where the chlorine atom of propachlor is replaced by thiourea, leading to detoxification. researchgate.netusda.gov

Impacts on Terrestrial Invertebrates (e.g., Earthworms)

Terrestrial invertebrates, such as earthworms, are vital for maintaining soil structure and fertility. Studies on the parent compound, propachlor, indicate that it is not toxic to earthworms at exposure concentrations expected from normal use. who.intnih.gov The no-observed-effect concentration (NOEC) for earthworms has been reported to be 100 mg/kg of soil. who.int However, broader research on the effects of pesticides on soil invertebrates reveals that they can have negative impacts on survival, reproduction, growth, and behavior. frontiersin.org For instance, a study on the earthworm Eisenia fetida showed that exposure to a combination of cypermethrin (B145020) and heavy metals affected body weight, cocoon production, and the number of juveniles. directivepublications.org While specific data on this compound's direct impact on earthworms is limited, the metabolic profiles of Eisenia fetida exposed to propachlor have been observed to show perturbations. escholarship.orgacs.org

Effects on Beneficial Insect Species

Beneficial insects, including pollinators and predators of pests, are crucial for healthy ecosystems and agriculture. The parent compound, propachlor, is considered to have low toxicity to honeybees. who.int However, some studies have reported adverse effects on certain beneficial parasitic insects. nih.gov For example, the egg parasite Trichogramma cacoeciae showed a strong negative reaction to propachlor in both laboratory and field conditions, leading to a reduction in parasitization and even total mortality in contaminated environments. nih.gov Another beneficial insect, a syrphid fly, also exhibited negative reactions. While oral intake through an artificial food chain did not affect the larvae, direct spraying of the plant with propachlor resulted in increased larval mortality. nih.gov Furthermore, adult female syrphids avoided laying eggs on surfaces treated with the herbicide. nih.gov It is also important to consider indirect exposure routes, such as the consumption of honeydew from hemipteran insects that have fed on treated plants, which can be contaminated with systemic insecticides and harm beneficial insects. wur.nl

Bioconcentration and Bioaccumulation Factors in Environmental Food Chains

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding environment, while bioaccumulation includes uptake from all sources, including food. These factors are critical in assessing the potential for a substance to magnify through the food chain.

Although the octanol/water partition coefficient for the parent compound, propachlor, suggests a moderate potential for bioaccumulation, studies have shown that it does not significantly bioconcentrate or biomagnify in organisms. who.int For instance, in a study with fish, the bioconcentration factors (BCFs) in the edible tissue were 34 and 22 at high and low exposure levels, respectively, and in non-edible tissue, they were 22 and 20. who.int The chemical was rapidly eliminated when the fish were returned to clean water. who.int

A study on the metabolite, Propachlor ESA, in the bivalve Mytilus galloprovincialis found that the bioconcentration factor increased over time. unime.itresearchgate.net After 10 days of exposure, the BCF was 2.12 and 2.30 at environmental and 10-fold higher concentrations, respectively. unime.it These values increased to 5.30 and 5.48 after 20 days of exposure. unime.it While these BCF values are below the threshold that typically signifies high bioaccumulation potential (often cited as >100 or >1000), the accumulation in edible tissues raises concerns about potential biomagnification. unime.itresearchgate.net

Bioconcentration and Bioaccumulation Data

| Organism | Compound | Exposure Duration | Exposure Concentration | Tissue | Bioconcentration Factor (BCF) | Source |

|---|---|---|---|---|---|---|

| Fish | Propachlor | Not Specified | High Level | Edible | 34 | who.int |

| Fish | Propachlor | Not Specified | Low Level | Edible | 22 | who.int |

| Fish | Propachlor | Not Specified | High Level | Non-edible | 22 | who.int |

| Fish | Propachlor | Not Specified | Low Level | Non-edible | 20 | who.int |

| Mytilus galloprovincialis | Propachlor ESA | 10 days | 3.5 μg/L | Soft Tissue | 2.12 | unime.it |

| Mytilus galloprovincialis | Propachlor ESA | 10 days | 35 μg/L | Soft Tissue | 2.30 | unime.it |

| Mytilus galloprovincialis | Propachlor ESA | 20 days | 3.5 μg/L | Soft Tissue | 5.30 | unime.it |

| Mytilus galloprovincialis | Propachlor ESA | 20 days | 35 μg/L | Soft Tissue | 5.48 | unime.it |

Methodologies for Ecological Risk Characterization

Ecological risk assessment is a process used to evaluate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. For chemicals like this compound, this involves integrating exposure and effects data to characterize the potential risk to non-target organisms.

The U.S. Environmental Protection Agency (EPA) employs a risk quotient (RQ) method, which compares exposure concentrations to toxicity values, to assess risk. epa.gov For propachlor, the EPA has determined that while it is slightly to moderately toxic to most non-target organisms, the risk is mitigated by its low persistence under most conditions and the fact that it is typically applied only once per growing season. epa.govepa.gov The granular formulations are considered to pose the greatest risk. epa.govepa.gov

Analytical Methodologies for Environmental Research and Monitoring

Sample Preparation Techniques

Effective sample preparation is fundamental to reliable analysis, involving the extraction of Propachlor (B1678252) ESA from its matrix and the removal of interfering co-extractives.

The extraction of Propachlor ESA is highly dependent on the sample matrix. Solid-phase extraction (SPE) is the most prevalent technique for aqueous samples, while methods like QuEChERS are employed for more complex solid and biological samples.

Water: For drinking and surface water, SPE is the method of choice. U.S. Environmental Protection Agency (EPA) Method 535 specifies the use of SPE with a nonporous graphitized carbon sorbent to extract Propachlor ESA and other acetanilide (B955) degradates from drinking water. nih.govoup.comoup.com This method demonstrates high recovery rates, typically between 89% and 116%. nih.govoup.com Other validated methods utilize C18 SPE cartridges for pre-cleaning and concentrating water samples before analysis. nih.gov In some procedures, a 250 mL water sample is passed through the SPE cartridge, which is then dried before the analyte is eluted for analysis. waters.com

Soil and Sediment: The analysis of propachlor and its metabolites in soil often involves solvent extraction. One study investigating the transformation of propachlor in sand and soil used a process where samples were mixed with a reagent and then extracted for analysis. usda.gov For the parent compound propachlor, soil column experiments have been conducted where soil sections are extracted to measure leaching and persistence, a technique applicable to its metabolites. nih.gov

Biota: Analyzing pesticide metabolites in biological tissues requires robust extraction techniques to handle high lipid and protein content. A common approach for multi-residue analysis in food and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. sigmaaldrich.commdpi.com This procedure involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts. mdpi.com For plant biota, one study analyzed propachlor accumulation in wheat seedlings grown in contaminated soil, demonstrating methods for tissue analysis. nih.gov

Table 1: Summary of Extraction Methods for Propachlor ESA and Related Compounds This table is interactive. You can sort and filter the data.

| Matrix | Extraction Method | Sorbent/Solvent | Key Findings | Citations |

|---|---|---|---|---|

| Drinking Water | Solid-Phase Extraction (SPE) | Nonporous Graphitized Carbon | EPA Method 535; High recovery (89-116%). | nih.gov, oup.com, waters.com |

| Water | Solid-Phase Extraction (SPE) | C18 Cartridges | Effective for pre-cleaning and concentration. | nih.gov |

| Soil/Sand | Solvent Extraction | Hexane-Acetone or Methylene Chloride | Used to study transformation kinetics of parent propachlor. | epa.gov, usda.gov |

| Biota (Mealworms) | QuEChERS | Acetonitrile | Established for multi-residue pesticide analysis. | mdpi.com |

Following extraction, a clean-up step is often necessary to remove matrix components that can interfere with chromatographic analysis and detection.

The SPE procedure in EPA Method 535 acts as both an extraction and a clean-up step, with the graphitized carbon sorbent effectively retaining the analytes of interest while allowing interfering substances to be washed away. oup.com For particularly complex matrices like tea and cocoa, a pass-through SPE clean-up using cartridges like Oasis PRiME HLB has proven effective. lcms.cz This method works by retaining co-extracted fats and pigments on the sorbent while allowing the target analytes to pass through for collection. lcms.cz

The QuEChERS method incorporates a clean-up step known as dispersive SPE (d-SPE). After the initial extraction, the supernatant is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and C18 to remove lipids, before analysis. sigmaaldrich.commdpi.com

Chromatographic Separation Methods

Chromatography is essential for separating Propachlor ESA from other compounds in the sample extract prior to detection. Liquid chromatography is the dominant technique for this polar metabolite.

While analytical standards of Propachlor ESA sodium salt are available and noted as suitable for gas chromatography (GC), the scientific literature predominantly favors liquid chromatography for its analysis. sigmaaldrich.com Methods for the parent compound, propachlor, frequently use GC with detectors such as an electron capture detector (ECD) or a mass spectrometer (MS). usda.govnih.gov For instance, EPA Method 8085 uses GC with atomic emission detection (GC-AED) for various pesticides, including propachlor. epa.gov However, the high polarity and low volatility of the ESA metabolite make it less amenable to direct GC analysis without derivatization.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred method for analyzing Propachlor ESA. researchgate.netresearchgate.net EPA Method 535 explicitly uses LC-MS/MS for the separation and quantification of Propachlor ESA and other acetanilide degradates. nih.govoup.com

The use of Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC), including shorter analysis times and improved sensitivity and resolution. waters.com One study demonstrated that a UPLC method could reduce the total runtime to 14 minutes from over 30 minutes on an HPLC system, while increasing sensitivity by a factor of two to four. waters.com Research on urine samples from pregnant women also utilized UHPLC coupled to high-resolution mass spectrometry to identify pesticide metabolites, including propachlor derivatives. researchgate.net

Table 2: Examples of Liquid Chromatography (LC) Conditions for Propachlor ESA Analysis This table is interactive. You can sort and filter the data.

| Instrument | Column | Mobile Phase | Flow Rate | Citation |

|---|---|---|---|---|

| ACQUITY UPLC System | ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm | 5 mM aqueous ammonium (B1175870) acetate/methanol | 0.45 mL/min | waters.com |

| UPLC-MS/MS System | Not specified | Not specified | Not specified | waters.com |

| UFLC–MS/MS System | Not specified | Not specified | Not specified | researchgate.net |

Spectrometric Detection and Quantification

Mass spectrometry is the definitive technique for the detection and quantification of Propachlor ESA, providing the necessary sensitivity and selectivity.

Tandem mass spectrometry (MS/MS) is the most widely applied detection method, often using an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for detecting acidic compounds like Propachlor ESA. sciex.com EPA Method 535 relies on LC-MS/MS, using Multiple Reaction Monitoring (MRM) to enhance specificity. sciex.com The MRM technique monitors a specific precursor-to-product ion transition, which acts as a unique fingerprint for the target analyte, thereby reducing the likelihood of false positives from matrix interferences. sciex.com

More advanced techniques, such as high-resolution mass spectrometry (HRMS) using Orbitrap technology (UHPLC-HRMS), have been used for the retrospective screening of pesticide metabolites in biological samples like urine. researchgate.netfrontiersin.org This approach allows for the identification of a broad range of compounds without needing to pre-select specific ion transitions. For EPA Method 535, detection limits in drinking water were determined to be as low as 0.002 to 0.004 µg/L. sciex.com

Table 3: Summary of Spectrometric Detection Parameters This table is interactive. You can sort and filter the data.

| Technique | Ionization Mode | Detection Mode | Key Features | Citations |

|---|---|---|---|---|

| LC-MS/MS | Electrospray Negative (ESI-) | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity; used in EPA Method 535. | waters.com, sciex.com |

| UPLC-MS/MS | Electrospray Negative (ESI-) | MRM | Improved throughput and 2-4x increase in sensitivity. | waters.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry has become an indispensable tool for the analysis of pesticide residues, including this compound, due to its high sensitivity and selectivity. Various MS-based methods are employed to identify and quantify this compound in complex environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While direct analysis of the highly polar and non-volatile this compound by GC-MS is challenging, derivatization procedures can be employed to convert it into a more volatile form suitable for GC analysis. However, the complexity of such sample preparation can lead to variability in results. Isotope-labeled internal standards can be utilized during GC-MS analysis to compensate for any material loss during the workup process, thereby improving the accuracy of quantification. gcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the analysis of polar and thermally labile compounds like this compound, as it eliminates the need for derivatization. In LC-MS, the compound is separated from the sample matrix using liquid chromatography and then detected by a mass spectrometer. This technique offers high specificity and sensitivity for the determination of Propachlor ESA in environmental samples such as water and soil. hpc-standards.com For instance, LC-MS/MS, which involves tandem mass spectrometry, provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is crucial for distinguishing the analyte from background interferences in complex matrices. regulations.gov

LC-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF)

Liquid chromatography coupled with electrospray ionization and a quadrupole time-of-flight mass spectrometer (LC-ESI-QTOF) is an advanced analytical technique used for both targeted and non-targeted screening of environmental contaminants. ESI is a soft ionization technique that is well-suited for polar molecules like this compound, minimizing fragmentation during the ionization process. The QTOF mass analyzer provides high-resolution and accurate mass measurements, enabling the confident identification of the compound based on its elemental composition. This capability is particularly valuable in identifying unknown or unexpected transformation products in environmental samples. hpc-standards.com

Development and Validation of Analytical Protocols for Environmental Residue Analysis

The development and validation of robust analytical protocols are fundamental for obtaining reliable and reproducible data on this compound residues in the environment. hpc-standards.comhpc-standards.com Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have been involved in developing and validating methods for acetanilide pesticide degradation products, including Propachlor ESA. federalregister.gov

The process typically involves several key stages:

Sample Preparation: This stage aims to extract Propachlor ESA from the environmental matrix (e.g., water, soil) and remove interfering substances. Techniques such as solid-phase extraction (SPE) are commonly used for this purpose. chromservis.eu

Instrumental Analysis: This involves the use of the analytical techniques described above, primarily LC-MS based methods. regulations.govobrnutafaza.hr

Method Validation: To ensure the reliability of the analytical data, the developed method must be rigorously validated. Validation parameters typically include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. Participation in proficiency testing (PT) programs is also crucial for laboratories to demonstrate their competence and the validity of their methods. gcms.cz

Table 1: Example of LC-MS/MS Parameters for Propachlor ESA Analysis

| Parameter | Value | Reference |

| Column | C18 | regulations.gov |

| Mobile Phase | 10 mM ammonium acetate/methanol gradient | regulations.gov |

| Ionization Mode | Electrospray Ionization (ESI) | hpc-standards.com |

| Polarity | Negative | |

| Precursor Ion (m/z) | 256 | chromservis.eu |

| Product Ion (m/z) | 80 | chromservis.eu |

| Collision Energy (eV) | 25 | chromservis.eu |

This table presents a hypothetical but representative set of parameters based on typical analytical conditions for similar compounds.

Application of High-Purity Reference Materials and Analytical Standards

The use of high-purity reference materials and analytical standards is a cornerstone of accurate and reliable quantitative analysis in environmental monitoring. hpc-standards.comhpc-standards.com These standards are essential for several critical functions in the analytical workflow. greyhoundchrom.com

Instrument Calibration: Certified reference materials (CRMs) of this compound are used to create calibration curves, which are necessary to determine the concentration of the analyte in unknown samples. gcms.cz

Method Validation: The accuracy and precision of an analytical method are assessed by analyzing samples spiked with a known concentration of the analytical standard. gcms.czhpc-standards.com

Quality Control: Regular analysis of quality control samples containing the reference standard helps to ensure the ongoing performance and reliability of the analytical method. gcms.cz

High-purity standards, often with a certified purity of 98% or greater, are available from various commercial suppliers. greyhoundchrom.com These standards are typically accompanied by a certificate of analysis that provides information on the material's purity and identity. velocityscientific.com.au For laboratories accredited under ISO/IEC 17025, the use of CRMs is mandatory to ensure the traceability of their results. gcms.cz Stable isotope-labeled standards, such as D5-Propachlor ESA sodium salt, are also available and serve as excellent internal standards to correct for matrix effects and variations in sample preparation and instrument response. hpc-standards.com

Table 2: Available this compound Analytical Standards

| Product Name | Supplier | Catalog Number | Purity |

| This compound | Chem Service Inc. | MET-355A | High-purity |

| This compound, PESTANAL®, analytical standard | Sigma-Aldrich | 34152 | Analytical Standard |

| This compound | AccuStandard | M-13104A-25MG | Neat |

This table is a compilation of information from various supplier catalogs and does not represent a complete list of all available standards. greyhoundchrom.comstudylib.netaccustandard.com

Environmental Remediation and Mitigation Strategies

Chemical Remediation Approaches

Chemical remediation offers promising pathways for the transformation of chloroacetanilide herbicides and their metabolites into less harmful substances. These methods often involve the use of chemical reagents to induce degradation or transformation of the contaminant.

Application of Nucleophilic Reagents for Compound Transformation

The transformation of propachlor (B1678252), the parent compound of Propachlor ESA, can be achieved through nucleophilic substitution reactions. Reagents such as thiourea (B124793) and dithionite (B78146) have been shown to be effective in this regard. The reaction with dithionite is a reductive transformation that proceeds via nucleophilic substitution, leading to the dechlorination of propachlor. Notably, one of the identified products of this reaction is Propachlor ethanesulfonic acid (ESA) itself, indicating that while this method is effective for the parent compound, it also contributes to the formation of the metabolite of concern.

The reaction between propachlor and thiourea also proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the chlorine atom in propachlor is replaced by thiourea, leading to the detoxification of the herbicide. usda.govacs.org This suggests that nucleophilic reagents can effectively transform the chloroacetanilide structure.

Catalytic Transformation Mechanisms in Sand and Soil Systems

The efficiency of chemical remediation can be significantly enhanced by the presence of catalysts, particularly within environmental matrices like sand and soil. The transformation rate of propachlor with thiourea is notably accelerated in sand or soil compared to in an aqueous solution. usda.govacs.org This catalytic effect is attributed to the interaction between the nucleophilic reagent and the surfaces of soil and sand particles, which lowers the activation energy of the reaction.

Specifically, the negatively charged surfaces of soil particles can induce the delocalization of electrons in thiourea, enhancing its nucleophilic activity and promoting the degradation of propachlor. usda.gov Similarly, the presence of aluminas in soil can increase the rate of dithionite-initiated propachlor dechlorination. Lewis acid sites on the alumina (B75360) surfaces are thought to play a key role in this catalytic process.

Optimization of Reaction Conditions

The effectiveness of chemical remediation is highly dependent on various reaction conditions, including pH, temperature, and the concentration of reagents. For the reductive transformation of propachlor by dithionite, both pH and temperature have a strong influence on the reaction kinetics. An increase in pH leads to a higher rate of propachlor transformation. Similarly, higher temperatures accelerate the reaction rate.

The table below summarizes the effect of temperature on the second-order rate constant for the reaction of propachlor with thiourea in different media.

| Media | Temperature (°C) | Second-Order Rate Constant (M⁻¹h⁻¹) |

| Aqueous Solution | 25 | 0.12 |

| Aqueous Solution | 35 | 0.34 |

| Aqueous Solution | 45 | 0.89 |

| Sand | 25 | 2.8 |

| Sand | 35 | 5.7 |

| Sand | 45 | 10.8 |

This data illustrates the significant catalytic effect of sand and the influence of temperature on the degradation rate of propachlor by thiourea.

Bioremediation Technologies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade environmental pollutants. This approach is considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.

Enhancement of Microbial Degradation in Contaminated Environments

Microbial degradation is a primary pathway for the breakdown of chloroacetanilide herbicides in the environment. Studies have shown that these herbicides are primarily degraded by microbial activity in the soil. The resulting ESA and oxanilic acid (OA) metabolites are more water-soluble and mobile than the parent compounds. While specific studies on the microbial degradation of Propachlor ESA sodium salt are limited, research on the parent compound and related chloroacetanilide metabolites provides valuable insights.

Soil microorganisms have been identified that can degrade propachlor. For instance, a bacterial community enriched from a pesticide disposal site was found to be capable of degrading this herbicide. This suggests that enhancing the populations and activity of such indigenous microorganisms could be a viable strategy for in-situ bioremediation. The degradation of other chloroacetanilide herbicides like alachlor and metolachlor (B1676510) by fungal strains has also been reported, with dechlorination and hydroxylation being the main biotransformation reactions.

Potential for Engineered Bioremediation Systems

Engineered bioremediation systems offer the potential to overcome the limitations of natural attenuation by creating optimized conditions for microbial degradation or by introducing microorganisms with enhanced degradative capabilities. The use of genetically engineered microorganisms (GEMs) is a promising area of research for the bioremediation of various pollutants, including herbicides. These microorganisms can be engineered to possess specific metabolic pathways for the degradation of target contaminants.

For herbicide remediation, transgenic plants have also been developed that can absorb and metabolize these compounds. While specific applications for this compound have not been detailed, the broader field of engineered bioremediation provides a framework for developing targeted solutions. This could involve the design of bioreactors containing specific microbial consortia capable of degrading chloroacetanilide metabolites or the application of genetically engineered microbes to contaminated sites.

Agricultural and Environmental Management Practices to Reduce Loading

The presence of this compound in the environment is closely linked to agricultural practices. Therefore, implementing targeted management strategies on farms is crucial for reducing the amount of this metabolite that reaches water bodies. These strategies primarily focus on minimizing surface runoff and preventing the leaching of the compound through the soil profile.

Strategies for Minimizing Runoff and Leaching from Agricultural Lands

A variety of best management practices (BMPs) can be employed to effectively reduce the transport of this compound from agricultural fields into surrounding ecosystems. These practices are designed to control the movement of water and soil, thereby preventing the mobilization of the water-soluble metabolite.

Vegetative Filter Strips (VFS):

Vegetative filter strips are areas of land planted with dense vegetation, situated between a potential pollutant source area and a surface water body. army.mil These strips slow down runoff velocity, which allows for the deposition of sediment and enhances the infiltration of water into the soil. army.mil This increased infiltration is a key process for retaining dissolved herbicides and their metabolites. iastate.edu Research on chloroacetanilide herbicides, the chemical class to which propachlor belongs, has demonstrated the effectiveness of VFS in reducing their transport.

The effectiveness of VFS is influenced by several factors, including the width of the strip, the slope of the land, and the type of vegetation. Generally, wider filter strips are more effective at trapping pollutants. ucanr.edu For instance, a 10-meter vegetative filter strip has been shown to be highly effective at removing pesticides that are strongly attached to soil particles. modelfarm-aro.org

Interactive Table: Effectiveness of Vegetative Filter Strips on Herbicide Retention

| Treatment / Area Ratio | Herbicide | Retention Range (%) |

|---|---|---|

| 15:1 | Atrazine | 11 - 100 |

| 15:1 | Metolachlor | 16 - 100 |

| 15:1 | Cyanazine | 8 - 100 |

| 30:1 | Atrazine | Not specified |

| 30:1 | Metolachlor | Not specified |

| 30:1 | Cyanazine | Not specified |

Data is based on studies of chloroacetanilide herbicides and illustrates the potential effectiveness for structurally similar compounds like propachlor. iastate.edu

Conservation Tillage:

Conservation tillage practices, such as no-till, strip-till, and mulch-till, aim to minimize soil disturbance. mdpi.com By maintaining crop residues on the soil surface, these methods enhance soil structure, increase organic matter, and improve water infiltration. mdpi.com This can lead to a significant reduction in surface runoff and soil erosion, which are major pathways for the transport of this compound.

However, the impact of conservation tillage on leaching can be more complex. While reduced surface runoff is a clear benefit, the increased macroporosity of the soil under no-till conditions can sometimes lead to an increased potential for the leaching of more mobile compounds.

Cover Crops and Mulching:

Planting cover crops during fallow periods can help to reduce soil erosion and increase water infiltration, thereby reducing runoff. These crops also contribute to soil organic matter, which can enhance the sorption of herbicides and their metabolites. Similarly, applying mulch to the soil surface can reduce the impact of raindrops, decrease runoff velocity, and increase infiltration.

Other Management Practices:

Contour Farming and Strip Cropping: These practices involve tilling and planting along the contours of the land rather than up and down the slope. This slows water flow and reduces soil erosion.

Grassed Waterways: These are broad, shallow channels planted with erosion-resistant grasses, designed to carry surface water from an area without causing erosion. epa.gov

Terraces: Earthen embankments or ridges built across a slope to intercept runoff and reduce its velocity.

Sediment Basins: Small dams constructed to collect and store sediment from runoff.

Integrated Environmental Management for Metabolite Control